Jak3-IN-6

Overview

Description

JAK3-IN-6 is a selective and irreversible inhibitor of Janus kinase 3 (JAK3), a member of the Janus kinase family involved in cytokine receptor-mediated intracellular signal transduction. JAK3 plays a crucial role in immune signaling, making it a promising target for therapeutic intervention in various immune-related diseases .

Mechanism of Action

Target of Action

Jak3-IN-6 is a selective and irreversible inhibitor of Janus kinase 3 (JAK3) . JAK3 is a member of the JAK family of tyrosine kinase proteins involved in cytokine receptor-mediated intracellular signal transduction . It plays a critical role in the JAK/STAT signaling pathway, which is essential for a wide range of cytokines and growth factors, leading to critical cellular events .

Mode of Action

This compound interacts with JAK3 by competing with ATP for the catalytic ATP-binding site in JAK3 . This interaction disrupts the signaling and consequently modulates the immune response . JAK3 mediates tyrosine phosphorylation of receptors and recruits one or more STAT proteins . Tyrosine-phosphorylated STATs dimerize and are then transported into the nucleus through the nuclear membrane to regulate specific genes .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the JAK/STAT signaling pathway . This pathway is essential for a wide range of cytokines and growth factors, leading to critical cellular events, such as hematopoiesis, lactation, and development of the immune system . More than 50 cytokines and growth factors have been identified in the JAK/STAT signaling pathway, such as hormones, interferons (IFN), interleukins (ILs), and colony-stimulating factors .

Pharmacokinetics

It’s known that the mechanism of action of jak inhibitors depends on their competition with atp for the catalytic atp-binding site in jaks . This suggests that this compound likely has similar ADME properties to other JAK inhibitors.

Result of Action

The molecular and cellular effects of this compound’s action involve the modulation of the JAK/STAT signaling pathway . By inhibiting JAK3, this compound disrupts the signaling and consequently modulates the immune response . This can lead to changes in various cellular processes, including proliferation, differentiation, activation/inhibition, and survival/apoptosis .

Action Environment

The action of this compound, like other JAK inhibitors, can be influenced by various environmental factors. It’s worth noting that the JAK/STAT pathway, which this compound targets, plays a major role in transferring signals from cell-membrane receptors to the nucleus , suggesting that changes in the cellular environment could potentially impact the efficacy of this compound.

Biochemical Analysis

Biochemical Properties

Jak3-IN-6 is known to play a significant role in biochemical reactions, particularly in the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway . This pathway is crucial for many vital cellular processes, including immune system control, cell division, differentiation, and apoptosis . This compound interacts with various enzymes and proteins, including JAK1, JAK2, JAK3, and TYK2 .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to modulate the function of granulosa cells, influencing their proliferation and steroidogenic activity .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is known to bind to the ATP pocket of JAK3 kinase, acting as a competitive inhibitor of ATP . This binding interaction leads to the phosphorylation of specific amino acid residues within JAK3, as well as CDKN1B and MAPK8IP3, suggesting possible activation or inhibition post-treatment .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed to change over time in laboratory settings. For instance, treatment with this compound has been shown to reduce the amounts of pSTAT3, a downstream target of JAK3, while overexpression of JAK3 increases pSTAT3 . This suggests that this compound may have long-term effects on cellular function.

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, research on the JAK family, to which this compound belongs, has shown that the effects of these compounds can vary with different dosages .

Metabolic Pathways

This compound is involved in the JAK/STAT signaling pathway, a critical metabolic pathway in cells . This pathway regulates a wide range of cellular processes, including hematopoiesis, immune fitness, tissue repair, inflammation, apoptosis, and adipogenesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are largely determined by its interaction with cytokine receptors . This compound is noncovalently associated with these receptors, mediating tyrosine phosphorylation of receptors, and recruiting one or more STAT proteins .

Subcellular Localization

This compound is predominantly located at membranes, with significant amounts observed within the nucleus or in the cytoplasm . This localization is crucial for its activity and function, influencing its ability to modulate various signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of JAK3-IN-6 involves multiple steps, including the formation of key intermediates through cyclization and chlorination reactions. The process typically starts with the preparation of a pyrazolopyrimidine intermediate, followed by further modifications to achieve the final compound .

Industrial Production Methods: Industrial production of this compound requires optimization of reaction conditions to ensure high yield and purity. This involves precise control of temperature, pressure, and the use of specific catalysts to facilitate the desired chemical transformations .

Chemical Reactions Analysis

Types of Reactions: JAK3-IN-6 undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxymethyluracil to dihydroxypyrimidine-carbaldehyde.

Chlorination: Introduction of chlorine atoms to form key intermediates.

Cyclization: Formation of the pyrazolopyrimidine core structure.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Chlorination: Thionyl chloride or phosphorus pentachloride.

Cyclization: Acidic or basic conditions to promote ring closure.

Major Products: The major products formed from these reactions include various intermediates that are further modified to produce the final this compound compound .

Scientific Research Applications

JAK3-IN-6 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the JAK-STAT signaling pathway.

Biology: Investigates the role of JAK3 in immune cell development and function.

Medicine: Potential therapeutic agent for autoimmune diseases such as rheumatoid arthritis and psoriasis.

Industry: Development of new drugs targeting JAK3 for various immune-related conditions

Comparison with Similar Compounds

NIBR3049: A low nanomolar JAK3 inhibitor with high selectivity.

ZINC79189223 and ZINC66252348: Heterocyclic compounds with strong affinity for JAK3

Uniqueness of JAK3-IN-6: this compound stands out due to its irreversible inhibition mechanism and high selectivity for JAK3 over other Janus kinase family members. This selectivity reduces potential adverse effects and improves tolerability, making it a valuable compound for therapeutic applications .

Biological Activity

Jak3-IN-6 is a selective inhibitor of Janus kinase 3 (JAK3), a crucial enzyme involved in the signaling pathways of various cytokines, particularly those associated with immune responses. This compound has garnered attention for its potential therapeutic applications in autoimmune diseases and hematological malignancies. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in preclinical studies, and implications for clinical use.

JAK3 is primarily involved in the signaling pathways of interleukin receptors that utilize the common gamma chain (γc), such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. These cytokines are essential for lymphocyte development and function. Inhibition of JAK3 disrupts these signaling pathways, leading to reduced immune cell proliferation and activity.

Key Mechanisms

- Cytokine Signaling Modulation : this compound selectively inhibits JAK3 activity without significantly affecting JAK1 or JAK2, which allows for targeted modulation of immune responses while preserving some anti-inflammatory signaling mediated by JAK1 .

- Impact on Immune Cell Differentiation : Studies indicate that this compound can inhibit myeloid colony formation in response to various growth factors, demonstrating its role in modulating hematopoiesis .

Preclinical Studies

Preclinical evaluations have demonstrated the efficacy of this compound in various models of autoimmune diseases and inflammatory conditions. Notable findings include:

- Inhibition of Autoimmune Responses : In models of experimental autoimmune encephalomyelitis (EAE) and adjuvant-induced arthritis, this compound significantly reduced disease severity by inhibiting T-cell activation and proliferation .

| Study Model | Outcome | Reference |

|---|---|---|

| EAE (Mouse Model) | Reduced clinical scores | |

| Adjuvant-Induced Arthritis | Decreased joint inflammation | |

| Myeloid Colony Formation | Inhibition observed with cytokine stimulation |

Case Studies

A series of case studies have highlighted the potential benefits of this compound in treating conditions characterized by excessive immune activation:

- Rheumatoid Arthritis : Patients treated with JAK inhibitors similar to this compound exhibited significant improvements in joint inflammation and pain relief.

- Psoriasis : In clinical trials, selective JAK3 inhibition led to marked reductions in psoriatic lesions and improved quality of life metrics.

Safety Profile

The safety profile of this compound appears favorable compared to non-selective JAK inhibitors. Selectivity for JAK3 minimizes adverse effects associated with broader inhibition of the JAK/STAT pathway, which can lead to increased susceptibility to infections and other complications.

Adverse Effects

Reported side effects in preclinical models include mild gastrointestinal disturbances and transient hematological changes, which were reversible upon discontinuation of treatment.

Future Directions

Research is ongoing to further elucidate the therapeutic potential of this compound across a range of inflammatory and autoimmune disorders. Future clinical trials are expected to focus on:

- Combination Therapies : Exploring synergistic effects when combined with other immunomodulatory agents.

- Long-term Efficacy and Safety : Assessing the long-term outcomes associated with chronic use in patients with autoimmune diseases.

Properties

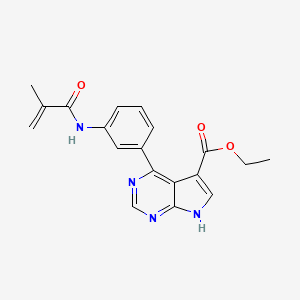

IUPAC Name |

ethyl 4-[3-(2-methylprop-2-enoylamino)phenyl]-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3/c1-4-26-19(25)14-9-20-17-15(14)16(21-10-22-17)12-6-5-7-13(8-12)23-18(24)11(2)3/h5-10H,2,4H2,1,3H3,(H,23,24)(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJPHKVOXHRAPGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=NC=NC(=C12)C3=CC(=CC=C3)NC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Q1: The research mentions that a JAK-3 selective inhibitor, WHI-P131, suppressed IL-4 and IL-9 modulated MUC8-increase. Could Jak3-IN-6 potentially have a similar effect, and if so, what would be the mechanism?

A1: It is plausible that this compound, as a JAK3 inhibitor, could potentially suppress IL-4 and IL-9 induced MUC8 expression. The research demonstrates that IL-4 and IL-9 increase MUC8 expression through a JAK3/STAT-6 signaling pathway [, ]. Inhibiting JAK3, a tyrosine kinase, would disrupt this pathway. Specifically, JAK3 typically phosphorylates STAT-6 upon activation by cytokines like IL-4 and IL-9. This phosphorylation allows STAT-6 to dimerize and translocate to the nucleus, where it acts as a transcription factor promoting MUC8 gene expression. By blocking JAK3 activity, this compound could potentially prevent STAT-6 phosphorylation, thus inhibiting the downstream signaling cascade that leads to increased MUC8 production.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.